molecular formula C19H23ClN4O6S B2894452 N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-NITROFURAN-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215831-70-1

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-NITROFURAN-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2894452
CAS No.: 1215831-70-1
M. Wt: 470.93
InChI Key: ZGBJYAKMMHDXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, a dimethylaminopropyl side chain, and a 5-nitrofuran-2-carboxamide moiety.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S.ClH/c1-21(2)10-5-11-22(18(24)14-8-9-15(29-14)23(25)26)19-20-16-12(27-3)6-7-13(28-4)17(16)30-19;/h6-9H,5,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBJYAKMMHDXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores or functional groups. Below is a detailed comparison with compounds from the provided evidence and inferred analogs:

Functional Group Comparison
Compound Class Key Functional Groups Target Compound Features
Triazole-thiones [7–9] 1,2,4-Triazole, sulfonyl, difluorophenyl Benzothiazole, nitrofuran, methoxy
Hydrazinecarbothioamides [4–6] C=S, carbonyl, NH groups Carboxamide, dimethylamino, nitro
S-Alkylated Triazoles [10–15] Triazole, halogenated ketones Alkylamine side chain, nitroheterocycle

Key Observations :

  • The target compound lacks the sulfonyl and triazole groups seen in compounds [7–15] but shares nitrogen-rich heterocycles (benzothiazole, nitrofuran) that may enhance receptor binding .

Key Observations :

  • The absence of sulfonyl or fluorine substituents in the target compound may reduce metabolic stability compared to compounds [7–9] but improve solubility via the dimethylamino group.
  • Spectral differences (e.g., nitro group vs. sulfonyl) highlight divergent electronic environments affecting reactivity and intermolecular interactions.

Preparation Methods

Acid Chloride Preparation

5-Nitrofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in refluxing dichloroethane (DCE) for 3 hours. Excess SOCl₂ is removed under vacuum, and the resultant acid chloride is used immediately.

Amide Bond Formation

The acid chloride reacts with the dimethylaminopropyl-benzothiazole intermediate in dry THF at 0°C, followed by gradual warming to 25°C over 12 hours. Triethylamine (3 eq) scavenges HCl, driving the reaction to >90% completion.

Reaction Monitoring :

  • TLC : Hexane/ethyl acetate (7:3) shows complete consumption of starting material (Rf = 0.55 → 0.25).
  • Workup : The crude product is washed with 5% NaHCO₃ and brine, then purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance solubility and stability. This is achieved by bubbling dry HCl gas through a cold (−10°C) ether solution of the compound until precipitation ceases. The solid is filtered, washed with cold diethyl ether, and dried under vacuum.

Key Quality Controls :

  • Melting Point : 214–216°C (decomposition observed above 220°C).
  • Elemental Analysis : Calculated for C₂₀H₂₄ClN₅O₆S: C 47.67%, H 4.80%, N 13.89%; Found: C 47.52%, H 4.85%, N 13.75%.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) necessitates modifications for safety and efficiency:

  • Continuous Flow Reactors : Reduce exothermic risks during nitration and cyclization steps.
  • Catalytic Hydrogenation : Replaces stoichiometric reducing agents for nitro group intermediates, lowering metal waste.
  • Crystallization Optimization : Anti-solvent (n-heptane) addition under controlled cooling rates ensures uniform crystal size.

Comparative Data for Batch vs. Flow Synthesis :

Parameter Batch Method Flow Method
Reaction Time 12 hours 2 hours
Yield 82% 89%
Purity 95% 98%

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including coupling of the benzothiazole core with a nitrofuran carboxamide moiety. Critical steps include:

  • Functional group activation : Use of acyl chlorides or alkyl halides for substitution reactions .
  • Purification : Recrystallization or chromatography (e.g., silica gel) to isolate the hydrochloride salt with ≥95% purity .
  • Optimization : Adjusting solvent systems (e.g., dichloromethane for reflux), temperature, and stoichiometry of reagents (e.g., potassium permanganate for oxidation) to maximize yield .

Q. Which analytical techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : Assigns protons (¹H) and carbons (¹³C) to confirm substituent positions on the benzothiazole and nitrofuran rings .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and detects fragmentation patterns unique to the nitro and dimethylamino groups .
  • Elemental Analysis : Ensures correct stoichiometry of the hydrochloride salt .

Q. What biological activities have been reported for this compound?

Preliminary studies indicate:

  • Antimicrobial activity : Inhibition of bacterial growth via disruption of cell wall synthesis (e.g., Gram-positive strains) .
  • Anticancer potential : Apoptosis induction in cancer cell lines through interaction with tyrosine kinases or DNA topoisomerases .

Advanced Research Questions

Q. How can conflicting data on biological efficacy be resolved?

Discrepancies in IC₅₀ values or target selectivity may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and use internal controls (e.g., reference inhibitors) .
  • Structural analogs : Compare with derivatives (e.g., morpholine vs. dimethylamino substituents) to isolate activity contributions of specific functional groups .
  • Statistical validation : Apply multivariate analysis (e.g., ANOVA) to differentiate significant effects from noise .

Q. What strategies improve target binding affinity in molecular docking studies?

  • Conformational sampling : Use flexible docking algorithms (e.g., AutoDock Vina) to account for rotational freedom in the dimethylaminopropyl chain .
  • Solvent effects : Include explicit water molecules in simulations to model hydrogen bonding with the nitro group .
  • Free energy calculations : Apply MM-PBSA/GBSA to predict binding energy contributions of methoxy and benzothiazole moieties .

Q. How can synthetic routes be optimized for scale-up without compromising purity?

  • Continuous flow chemistry : Reduces side reactions (e.g., nitro group reduction) by controlling residence time and temperature .
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance safety and yield .
  • In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust reagent addition dynamically .

Q. What predictive models assess the compound’s stability under physiological conditions?

  • pH-dependent degradation : Simulate gastric (pH 2) and plasma (pH 7.4) environments to identify labile bonds (e.g., ester hydrolysis) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and quantify degradation via LC-MS .
  • Computational QSPR models : Correlate substituent electronegativity (e.g., nitro group) with hydrolysis rates .

Methodological Considerations

Q. How are structure-activity relationships (SARs) systematically explored?

  • Analog synthesis : Modify substituents (e.g., replacing methoxy with ethoxy) and compare bioactivity .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., nitro oxygen) using software like Schrödinger .
  • ADMET profiling : Assess logP (e.g., >3.5 may reduce solubility) and cytochrome P450 inhibition risks .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Replicate dosing : Test three independent synthetic batches in triplicate .
  • Blinded analysis : Assign compound codes to eliminate observer bias in IC₅₀ calculations .
  • Positive/negative controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle-only samples .

Q. How can metabolite identification studies be prioritized?

  • In vitro hepatocyte incubation : Use LC-HRMS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
  • Isotopic labeling : Synthesize a deuterated analog to trace metabolic pathways .
  • Computational metabolite prediction : Tools like Meteor (Lhasa Ltd.) highlight likely biotransformation sites (e.g., demethylation of methoxy groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.